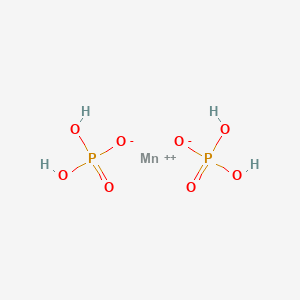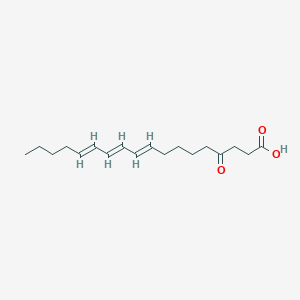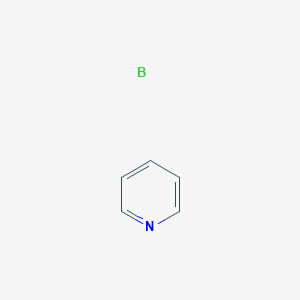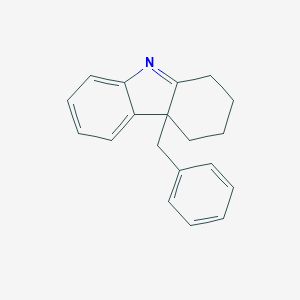
磷酸锰酸
描述
dihydrogen phosphate;manganese(2+), also known as manganese dihydrogen phosphate, is a chemical compound with the formula Mn(H₂PO₄)₂. It appears as a white or light pink crystalline powder and is soluble in water but insoluble in ethanol. This compound is primarily used in industrial applications, particularly in the treatment of steel surfaces to prevent rust and corrosion .
科学研究应用
土壤肥力和植物营养
磷酸锰酸在土壤肥力和植物营养中起着至关重要的作用 . 人们已经研究了它对碱性草甸土壤中燕麦锰的有效性的影响 . 单钙磷酸盐的应用已被证明会影响植物对锰的有效性 .
超氧化物阴离子检测
磷酸锰酸已被用于超氧化物阴离子的检测 . 为此目的,设计并合成了二氧化硅-锰磷酸盐(SiO2-Mn3(PO4)2)纳米粒子,一种模拟锰超氧化物歧化酶 (MnSOD) . 这是首次报道将锰磷酸盐 (Mn3(PO4)2) 纳米粒子用于 O2 ·− 检测 .
齿轮传动性能
磷酸锰酸转化涂层齿轮的传动性能已得到研究 . 结果表明,Mn–P [C] 涂层的摩擦系数降低了 19%,传动效率提高了 .
含水磷酸锰体系
作用机制
Target of Action
Manganese phosphate acid, also known as phosphoric acid, manganese(2+) salt (2:1), or manganese dihydrogen phosphate, has a range of cellular targets. It is an essential micronutrient for plant growth and development and sustains metabolic roles within different plant cell compartments . In the realm of cancer treatment, manganese-based nanomaterials have shown potential in diagnostics and chemodynamic therapy of cancers .
Mode of Action
Manganese phosphate acid interacts with its targets through various mechanisms. In cancer treatment, transition metals like manganese are capable of exerting anti-tumor effects through a Fenton-like mechanism . In an acidic environment, Mn (II) ions with five unpaired electrons can be released, increasing the likelihood of Mn (II) paramagnetic centers contacting water molecules, thus significantly shortening the longitudinal relaxation time of water protons, yielding robust high signals without adverse effects .
Biochemical Pathways
Manganese phosphate acid affects several biochemical pathways. It serves as an essential cofactor for the oxygen-evolving complex (OEC) of the photosynthetic machinery, catalyzing the water-splitting reaction in photosystem II (PSII) . Manganese homeostasis involves the coordinated operation of transporters mediating cellular import and export and distribution between cell organelles .
Pharmacokinetics
The pharmacokinetics of manganese phosphate acid are influenced by its formulation and delivery method. For instance, the use of manganese-based nanomaterials in chemodynamic therapy (CDT) and magnetic resonance imaging (MRI) has been explored . The in vivo studies using MR-active nanoparticles help in deciphering the behavior of the synthesized nanoparticles inside the body to understand their distribution and elimination .
Result of Action
The result of manganese phosphate acid’s action is multifaceted. In the realm of cancer treatment, it has shown potential in exerting anti-tumor effects . In the context of surface treatment, manganese phosphate coatings have been found to offer good adhesion, high corrosion resistance, improved abrasive resistance of the structure, and acceptable costs of the manufacturing .
Action Environment
The action of manganese phosphate acid is influenced by various environmental factors. For instance, the efficiency of coating deposition is determined by process parameters and the types of additives used . An increased concentration of activating substances in the activation bath results in the enhancement of corrosion resistance .
生化分析
Biochemical Properties
Manganese Phosphate Acid interacts with a variety of enzymes, proteins, and other biomolecules. It is an essential cofactor for a variety of enzymes, including arginase, glutamine synthetase, pyruvate carboxylase, and Mn superoxide dismutase (MnSOD) . These interactions are crucial for various biochemical reactions, including redox reactions, phosphorylation, decarboxylation, and hydrolysis .
Cellular Effects
Manganese Phosphate Acid influences various types of cells and cellular processes. It plays a critical role in photosynthesis, protein and lipid synthesis, enzyme activity regulation, and oxidative stress response . It affects cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Manganese Phosphate Acid exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it can form Mn-P complexes in trichomes .
Temporal Effects in Laboratory Settings
Over time, the effects of Manganese Phosphate Acid can change in laboratory settings. It has been observed that the anhydrous form of this compound is sensitive to moisture. In the absence of moisture, it decomposes at 400 °C, but when moisture is present, it slowly transitions to an amorphous phase and decomposes at 250 °C .
Dosage Effects in Animal Models
The effects of Manganese Phosphate Acid vary with different dosages in animal models. While specific studies on Manganese Phosphate Acid are limited, research on manganese has shown that both deficiency and excess can interfere with redox homeostasis and activate oxidative stress in cells .
Metabolic Pathways
Manganese Phosphate Acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux or metabolite levels . For instance, it plays a role in the tricarboxylic acid cycle, where it can activate different decarboxylases and dehydrogenases .
Transport and Distribution
Manganese Phosphate Acid is transported and distributed within cells and tissues. It is mediated by a multitude of transport proteins from diverse gene families . The compound’s localization or accumulation can be affected by these interactions .
Subcellular Localization
Manganese Phosphate Acid has specific subcellular localizations and can affect its activity or function. It is present in all cellular compartments, including ER, Golgi apparatus, mitochondria, plastids, and peroxisomes, where it performs specific cellular functions .
准备方法
Synthetic Routes and Reaction Conditions
-
Carbonate Method: : This method involves the reaction of phosphoric acid with manganese carbonate. The reaction mixture is then clarified to remove impurities, concentrated, crystallized, and separated by centrifugation to obtain manganese dihydrogen phosphate.
Reaction: [ \text{MnCO}_3 + 2\text{H}_3\text{PO}_4 \rightarrow \text{Mn(H}_2\text{PO}_4\text{)}_2 + \text{H}_2\text{O} + \text{CO}_2 \uparrow ]
-
Sulfate Method: : In this method, manganese sulfate reacts with sodium carbonate to form manganese carbonate, which is then washed and reacted with phosphoric acid. The mixture is heated to 70-80°C, and barium carbonate is added to remove sulfate ions. The solution is clarified, concentrated, crystallized
属性
IUPAC Name |
dihydrogen phosphate;manganese(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.2H3O4P/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAXGLXYRDSIRS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)(O)[O-].OP(=O)(O)[O-].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4MnO8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80872545 | |
| Record name | Manganese bis(dihydrogen phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phosphoric acid, manganese(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
18718-07-5 | |
| Record name | Phosphoric acid, manganese(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese bis(dihydrogen phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese bis(dihydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.639 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![1,2,4-Metheno-3H-cyclobuta[cd]pentalen-3-one,octahydro-](/img/structure/B106793.png)




